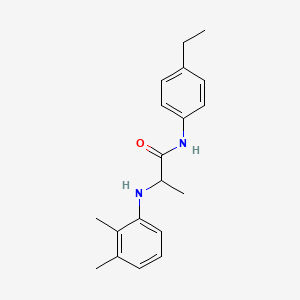
carbonic acid;4-fluoro-2-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
carbonic acid;4-fluoro-2-methylphenol is a chemical compound with the molecular formula C14H10F2O3 It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a fluoro and methyl group, and it forms a carbonate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid;4-fluoro-2-methylphenol typically involves the reaction of 4-fluoro-2-methylphenol with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of toxic reagents like phosgene.
Analyse Chemischer Reaktionen
Types of Reactions
carbonic acid;4-fluoro-2-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and methyl groups on the phenol ring can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The carbonate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, nitrating agents, and sulfonating agents. Conditions typically involve the use of catalysts like Lewis acids.
Hydrolysis: Acidic or basic aqueous solutions are used, with the reaction temperature controlled to optimize the yield.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include halogenated, nitrated, or sulfonated derivatives of the original compound.
Hydrolysis: The major products are 4-fluoro-2-methylphenol and carbon dioxide.
Oxidation and Reduction: Products include quinones and hydroquinones, respectively.
Wissenschaftliche Forschungsanwendungen
carbonic acid;4-fluoro-2-methylphenol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of carbonic acid;4-fluoro-2-methylphenol involves its interaction with specific molecular targets and pathways. The fluoro and methyl groups on the phenol ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The carbonate ester group can undergo hydrolysis, releasing the active phenol derivative, which can then interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-2-methylphenol: A precursor and structurally similar compound with similar reactivity.
4-Fluorophenol: Lacks the methyl group but shares similar chemical properties.
2-Fluoro-4-methylphenol: Another isomer with different substitution patterns on the phenol ring.
Uniqueness
carbonic acid;4-fluoro-2-methylphenol is unique due to the presence of both fluoro and methyl groups on the phenol ring, combined with the carbonate ester functionality. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
900175-51-1 |
|---|---|
Molekularformel |
C15H16F2O5 |
Molekulargewicht |
314.28 |
IUPAC-Name |
carbonic acid;4-fluoro-2-methylphenol |
InChI |
InChI=1S/2C7H7FO.CH2O3/c2*1-5-4-6(8)2-3-7(5)9;2-1(3)4/h2*2-4,9H,1H3;(H2,2,3,4) |
InChI-Schlüssel |
PACFWGNXHVUZOR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)F)O.CC1=C(C=CC(=C1)F)O.C(=O)(O)O |
Kanonische SMILES |
CC1=C(C=CC(=C1)F)O.CC1=C(C=CC(=C1)F)O.C(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![ethyl 5-[(E)-(2-hydroxy-1-naphthyl)diazenyl]-3,4-dimethylthiophene-2-carboxylate](/img/structure/B1661282.png)
![Morpholine, 4-[[5-(3-nitrophenyl)-2-furanyl]methyl]-](/img/structure/B1661286.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B1661288.png)
![8,8-Dimethyl-8-Sila-2,3,4,5-tetrathiabicyclo[4.3.0]nonane](/img/structure/B1661290.png)
![Benzene, 4-(methylthio)-1-nitro-2-[(phenylsulfonyl)methyl]-](/img/structure/B1661291.png)
![Benzoic acid, 4-nitro-3-[(phenylsulfonyl)methyl]-](/img/structure/B1661292.png)

![N-{2-[Benzyl(methyl)amino]ethyl}acetamide](/img/structure/B1661296.png)
![Pyrido[2,3-d]pyrimidin-4(1H)-one, 1-(4-methylphenyl)-2-(methylthio)-](/img/structure/B1661297.png)
